molecular formula C12H23FN2O2 B6239719 rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate CAS No. 2740779-23-9

rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate

Cat. No.: B6239719
CAS No.: 2740779-23-9
M. Wt: 246.3
InChI Key:
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Description

rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate: is a synthetic organic compound characterized by its complex structure, which includes a fluorinated cyclopentyl ring and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate typically involves multiple steps:

  • Formation of the Fluorocyclopentyl Intermediate: : The initial step involves the synthesis of the fluorinated cyclopentyl ring. This can be achieved through the fluorination of a cyclopentane derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • Introduction of the Aminomethyl Group: : The next step is the introduction of the aminomethyl group. This can be done through a nucleophilic substitution reaction where an appropriate aminomethylating agent reacts with the fluorocyclopentyl intermediate.

  • Carbamate Formation: : The final step involves the formation of the tert-butyl carbamate group. This is typically achieved by reacting the aminomethyl-fluorocyclopentyl intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbamate group, converting it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The fluorine atom in the cyclopentyl ring can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate temperatures.

    Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines. Substitution reactions would result in various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopentyl ring can enhance binding affinity and selectivity, while the carbamate group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-hydroxycyclopentyl]methyl}carbamate: Similar structure but with a hydroxyl group instead of a fluorine atom.

    tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-chlorocyclopentyl]methyl}carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.

    tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-bromocyclopentyl]methyl}carbamate: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents, potentially offering advantages in specific applications.

Properties

CAS No.

2740779-23-9

Molecular Formula

C12H23FN2O2

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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